molecular formula C9H17BrO2 B15093564 Ethyl 3-(bromomethyl)hexanoate

Ethyl 3-(bromomethyl)hexanoate

Cat. No.: B15093564
M. Wt: 237.13 g/mol
InChI Key: HYWPILIRWIBGKA-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)hexanoate is an organic compound with the molecular formula C9H17BrO2. It is a brominated ester, often used as an intermediate in organic synthesis. This compound is particularly notable for its role in the synthesis of various pharmaceuticals, including the antiepileptic drug brivaracetam .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(bromomethyl)hexanoate can be synthesized through the esterification of 3-(bromomethyl)hexanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(bromomethyl)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-(bromomethyl)hexanoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: An intermediate in the synthesis of pharmaceuticals, particularly antiepileptic drugs like brivaracetam.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The primary mechanism of action of ethyl 3-(bromomethyl)hexanoate involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For instance, in the synthesis of brivaracetam, it undergoes nucleophilic substitution to form the final drug product. The molecular targets and pathways involved in its action are primarily related to its transformation into bioactive compounds .

Comparison with Similar Compounds

  • Ethyl 3-(chloromethyl)hexanoate
  • Ethyl 3-(iodomethyl)hexanoate
  • Ethyl 3-(hydroxymethyl)hexanoate

Comparison: Ethyl 3-(bromomethyl)hexanoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The hydroxymethyl derivative, on the other hand, is less reactive but can undergo different types of reactions, such as oxidation to form aldehydes or carboxylic acids .

Properties

IUPAC Name

ethyl 3-(bromomethyl)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-3-5-8(7-10)6-9(11)12-4-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWPILIRWIBGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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